molecular formula C16H11N3O4 B14660786 6-Hydroxy-5-nitroso-1,3-diphenylpyrimidine-2,4-dione CAS No. 41514-71-0

6-Hydroxy-5-nitroso-1,3-diphenylpyrimidine-2,4-dione

Cat. No.: B14660786
CAS No.: 41514-71-0
M. Wt: 309.28 g/mol
InChI Key: MIMLIXCRBBYCLO-UHFFFAOYSA-N
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Description

6-Hydroxy-5-nitroso-1,3-diphenylpyrimidine-2,4-dione is a heterocyclic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxy, nitroso, and diphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-nitroso-1,3-diphenylpyrimidine-2,4-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-diphenylurea with nitrosating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-nitroso-1,3-diphenylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxy-5-nitroso-1,3-diphenylpyrimidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-nitroso-1,3-diphenylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and cellular processes. The hydroxy group can participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylpyrimidine-2,4-dione: Lacks the hydroxy and nitroso groups, resulting in different chemical properties and reactivity.

    6-Amino-1,3-diphenylpyrimidine-2,4-dione: Contains an amino group instead of a nitroso group, leading to variations in biological activity.

    5-Nitroso-1,3-diphenylpyrimidine-2,4-dione: Similar structure but lacks the hydroxy group, affecting its chemical behavior

Uniqueness

6-Hydroxy-5-nitroso-1,3-diphenylpyrimidine-2,4-dione is unique due to the presence of both hydroxy and nitroso groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

41514-71-0

Molecular Formula

C16H11N3O4

Molecular Weight

309.28 g/mol

IUPAC Name

6-hydroxy-5-nitroso-1,3-diphenylpyrimidine-2,4-dione

InChI

InChI=1S/C16H11N3O4/c20-14-13(17-23)15(21)19(12-9-5-2-6-10-12)16(22)18(14)11-7-3-1-4-8-11/h1-10,20H

InChI Key

MIMLIXCRBBYCLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=O)N(C2=O)C3=CC=CC=C3)N=O)O

Origin of Product

United States

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